N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide
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Overview
Description
N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide typically involves the condensation of 2,4-dimethylphenylamine with 4,6-dimethylpyrimidin-2-ylamine in the presence of a suitable aldehyde or ketone. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
N-[(E)-[(2,4-Dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene]benzamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(Z)-N-(2,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H23N5O/c1-14-10-11-19(15(2)12-14)25-22(26-20(28)18-8-6-5-7-9-18)27-21-23-16(3)13-17(4)24-21/h5-13H,1-4H3,(H2,23,24,25,26,27,28) |
InChI Key |
QBWAJGUSEYPVLB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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